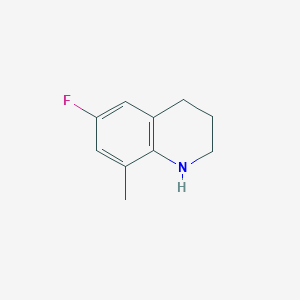

6-Fluoro-8-methyl-1,2,3,4-tetrahydroquinoline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

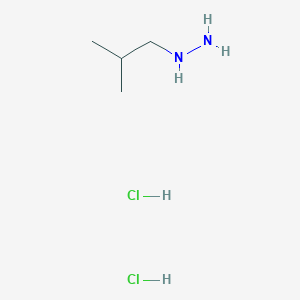

6-Fluoro-8-methyl-1,2,3,4-tetrahydroquinoline is a fluorinated heterocyclic compound that has garnered interest due to its potential applications in medicinal chemistry and as a building block for various organic syntheses. The presence of the fluorine atom can significantly influence the physical and chemical properties of the molecule, making it a valuable intermediate in the synthesis of pharmaceuticals and other biologically active compounds .

Synthesis Analysis

The synthesis of related fluorinated tetrahydroquinoline derivatives has been explored through various methods. For instance, the synthesis of 8-fluoro-3,4-dihydroisoquinoline, a close relative to the compound of interest, was achieved using a directed ortho-lithiation reaction, which served as a key intermediate for further transformations into various tetrahydroisoquinoline derivatives . Additionally, the synthesis of 6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline (FTHQ) was performed and used as a precursor for the antibacterial agent flumequine, showcasing the utility of such compounds in drug development . Other methods include a one-pot synthesis approach for fluorinated isoquinolines, which provides an efficient pathway to synthesize these compounds .

Molecular Structure Analysis

The molecular structure of fluorinated tetrahydroquinoline derivatives has been studied using techniques such as X-ray crystallography. The influence of the fluorine atom on the crystal packing and molecular interactions has been a subject of interest. For example, the study of weak interactions in 1,2-diaryl-1,2,3,4-tetrahydroisoquinoline derivatives revealed that the presence of fluorine can lead to different modes of interactions, such as C–H...F and C–H...O, which result in altered molecular conformations .

Chemical Reactions Analysis

Fluorinated tetrahydroquinolines undergo various chemical reactions that are essential for their transformation into more complex structures. The fluorine atom can participate in nucleophilic aromatic substitution reactions, which are pivotal in the synthesis of a wide range of fluorinated compounds. The reactivity of the fluorine atom also allows for the creation of novel derivatives through reactions such as nucleophilic addition of Grignard reagents and acid-mediated intramolecular cyclization .

Physical and Chemical Properties Analysis

The physical and chemical properties of 6-fluoro-8-methyl-1,2,3,4-tetrahydroquinoline and its derivatives are influenced by the presence of the fluorine atom. The introduction of fluorine into the tetrahydroquinoline core can affect the compound's lipophilicity, acidity, and hydrogen bonding capability, which are critical parameters in drug design. The resolution of FTHQ into its enantiomers has been studied, highlighting the importance of chirality in the biological activity of these compounds. Supercritical fluid extraction has been used as a technique to separate the enantiomers of FTHQ, demonstrating the compound's amenability to chiral separation methods . Additionally, the resolution of FTHQ using different acidic resolving agents has shown strong reaction kinetics and solvent dependence, which is crucial for developing an economic resolution process . The crystal engineering aspects of fluorinated isoquinolines have also been explored, providing insights into how organic fluorine can be used as a tool to influence crystal packing and intermolecular interactions .

Aplicaciones Científicas De Investigación

Unusual Resolution Phenomena and Economic Process Development

FTHQ has been studied for its resolution in different solvents using tartaric acid derivatives, demonstrating strong kinetics and solvent dependence. This research led to the proposal of an economically viable resolution process, incorporating a racemization step to enhance efficiency (Bálint et al., 2002).

Enrichment of Enantiomeric Mixtures

The resolution of racemic FTHQ by the N-phthaloyl derivative of the (R)-enantiomer and subsequent enrichment through recrystallization or hydrochloride salt solution demonstrates the chemical's importance in producing enantiomerically pure compounds (Bálint et al., 2000).

Supercritical Fluid Extraction for Enantiomer Separation

The separation of FTHQ enantiomers using supercritical fluid extraction with carbon dioxide highlights a novel approach to purify this compound, showcasing an advanced method in chemical processing (Kmecz et al., 2001).

Synthesis and Configurational Analysis

Studies on the synthesis and absolute configuration of flumequine, starting from FTHQ, provide insights into the compound's role in the synthesis of biologically active molecules. This research emphasizes the importance of FTHQ in the preparation of optically active pharmaceuticals (Bálint et al., 1999).

Antitubercular Activity

The transformation of FTHQ to compounds with antitubercular properties indicates its potential application in developing treatments for tuberculosis. This area of research explores the chemical's utility in medicinal chemistry and drug design (Ukrainets et al., 2006).

Asymmetric Hydrogenation and Enantioselectivity

Research on the asymmetric hydrogenation of quinolines, including FTHQ, using chiral cationic ruthenium catalysts showcases the compound's application in producing enantiomerically enriched intermediates for pharmaceutical synthesis. This work highlights the methodological advancements in catalytic processes (Wang et al., 2011).

Safety And Hazards

The safety information for “6-Fluoro-8-methyl-1,2,3,4-tetrahydroquinoline” indicates that it has the following hazard statements: H302, H315, H319, H335 . These correspond to hazards related to harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation respectively .

Propiedades

IUPAC Name |

6-fluoro-8-methyl-1,2,3,4-tetrahydroquinoline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12FN/c1-7-5-9(11)6-8-3-2-4-12-10(7)8/h5-6,12H,2-4H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRDPUHJSFWMJFT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC2=C1NCCC2)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12FN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Fluoro-8-methyl-1,2,3,4-tetrahydroquinoline | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 2-((5,5-dioxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)amino)-2-oxoacetate](/img/structure/B2521792.png)

![5-chloro-1-[(2,6-dichlorophenyl)methyl]-N-methyl-6-oxo-N-phenylpyridine-3-carboxamide](/img/structure/B2521799.png)

![2-((3-allyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2521800.png)

![1-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-3-(2-(trifluoromethyl)phenyl)urea](/img/structure/B2521803.png)

![1-[(2,5-difluorophenyl)methyl]-3-(2-methylphenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2521812.png)

![4,6-dimethyl-3-[(2-methylphenyl)sulfonyl]-1-(2-methyl-2-propenyl)-2(1H)-pyridinone](/img/structure/B2521814.png)

![benzyl 2-[(1E)-3-(pyrrolidin-1-yl)prop-1-en-1-yl]pyrrolidine-1-carboxylate](/img/structure/B2521815.png)